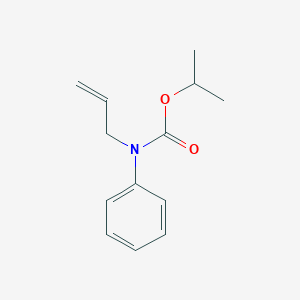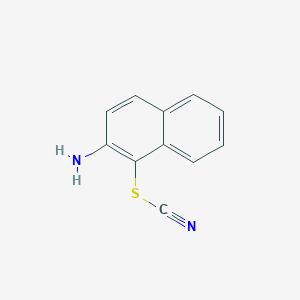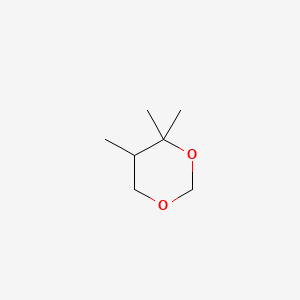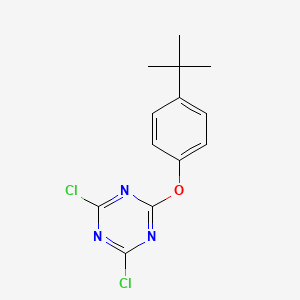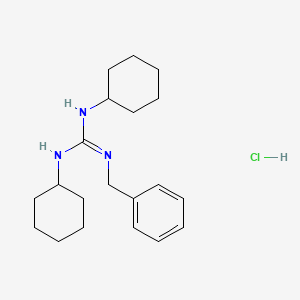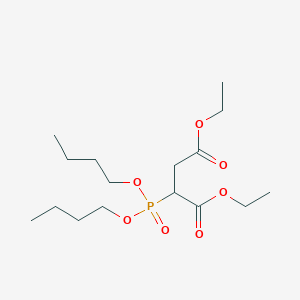
Diethyl 2-dibutoxyphosphorylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-dibutoxyphosphorylbutanedioate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a phosphoryl group bonded to two butoxy groups and a butanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-dibutoxyphosphorylbutanedioate typically involves the reaction of diethyl phosphite with butyl alcohol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with butanedioic acid or its derivatives under controlled conditions to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial to ensure the consistent quality of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-dibutoxyphosphorylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or phosphine.
Substitution: The butoxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl 2-dibutoxyphosphorylbutanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonate esters and related compounds.
Biology: The compound can be utilized in the study of enzyme inhibition and as a probe for investigating biochemical pathways involving phosphoryl transfer.
Industry: It is employed in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl 2-dibutoxyphosphorylbutanedioate involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-oxobutylphosphonate: Similar in structure but with an oxo group instead of butoxy groups.
Diethyl 2-oxopropylphosphonate: Contains a propyl group instead of butyl groups.
Diethyl phenylphosphonate: Features a phenyl group instead of butyl groups.
Uniqueness
Diethyl 2-dibutoxyphosphorylbutanedioate is unique due to its specific combination of butoxy groups and butanedioate backbone, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in organic synthesis and materials science, where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
4762-67-8 |
|---|---|
Formule moléculaire |
C16H31O7P |
Poids moléculaire |
366.39 g/mol |
Nom IUPAC |
diethyl 2-dibutoxyphosphorylbutanedioate |
InChI |
InChI=1S/C16H31O7P/c1-5-9-11-22-24(19,23-12-10-6-2)14(16(18)21-8-4)13-15(17)20-7-3/h14H,5-13H2,1-4H3 |
Clé InChI |
QBEFPXQICQAOSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C(CC(=O)OCC)C(=O)OCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


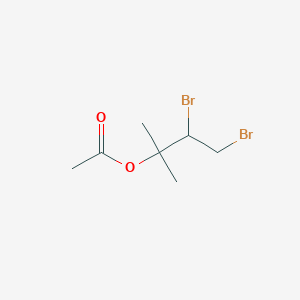
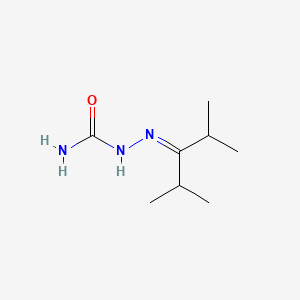
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
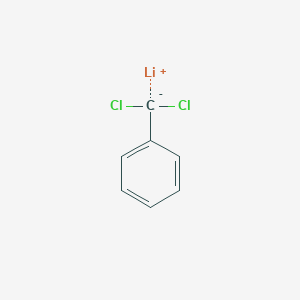

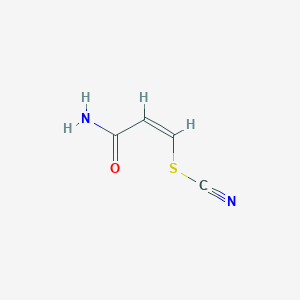
![N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B14741521.png)
![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
